molecular formula C22H18N2O2S B2799668 N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313662-00-9

N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2799668
CAS No.: 313662-00-9
M. Wt: 374.46
InChI Key: HLYCBFBRTGULMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds typically feature a biphenyl core connected to a thiazole ring via a carboxamide bridge, with substituents modulating physicochemical and biological profiles .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-26-18-9-6-10-19-20(18)23-22(27-19)24-21(25)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCBFBRTGULMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets within cells. For instance, it can inhibit the activity of certain enzymes crucial for bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Features

The target compound distinguishes itself through the 4-ethoxybenzo[d]thiazol-2-yl substituent. Key analogs and their structural differences include:

N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401)

  • Substituent: Simple thiazol-2-yl group.
  • Molecular Weight: 280.35; logP: 4.005 .
  • The absence of the benzo[d]thiazole extension and ethoxy group results in lower lipophilicity compared to the target compound.

2-chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide Substituent: Chloro and 4-fluorophenyl groups. Synthesis: Uses EDCI/DIPEA-mediated coupling, similar to methods for ethoxy-substituted analogs .

N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide

  • Substituent: Bulky decahydronaphthalenyl group.
  • Yield: 84% via triple precipitation .
  • The steric bulk may hinder target binding but improve solubility.

2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a)

  • Substituent: 3,4,5-Trimethoxyphenyl.
  • Anticancer Activity: Demonstrated in vitro .
  • Methoxy groups enhance hydrogen bonding capacity, contrasting with the ethoxy group's lipophilic effects.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight logP Hydrogen Bond Donors/Acceptors Key Substituent Effects
Target Compound (Hypothetical) ~350 (estimated) ~4.5 1 donor, 3 acceptors Ethoxy enhances lipophilicity
Y030-2401 280.35 4.005 1 donor, 3 acceptors Simpler structure, lower MW
2-chloro-N-(4-fluorophenyl)-analog ~335 (estimated) ~3.8 1 donor, 4 acceptors Chloro/fluoro improve stability
4a 373.1 N/A 1 donor, 5 acceptors Methoxy groups enhance polarity
  • Polar Surface Area (PSA) : Analogs with methoxy or fluorine substituents (e.g., 4a) exhibit higher PSA, which may improve target engagement .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro, fluoro) improve metabolic stability but may reduce bioavailability .
  • Bulky substituents (e.g., decahydronaphthalenyl) can hinder crystallization, complicating purification .

Activity Trends :

  • Methoxy-rich analogs (e.g., 4a) show enhanced anticancer activity, suggesting that alkoxy groups at specific positions are critical .
  • Thiazole ring substitution (e.g., benzo[d]thiazole vs. simple thiazole) influences target selectivity .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the coupling of 4-ethoxybenzo[d]thiazol-2-amine and [1,1'-biphenyl]-4-carbonyl chloride. Key considerations include:

  • Reaction Conditions : Temperature control (e.g., reflux in ethanol or DMF) and solvent choice to balance reactivity and solubility .
  • Purification : Use of automated flash chromatography or recrystallization to isolate intermediates and final products with >95% purity .
  • Characterization : Confirm structural integrity via 1^1H NMR (e.g., verifying ethoxy group resonance at δ 1.4–1.6 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced: How can conflicting data on structure-activity relationships (SAR) for benzothiazole derivatives be resolved?

Answer:
Conflicting SAR data often arise from variations in substituent positioning or assay conditions. To resolve discrepancies:

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinities of analogs under standardized conditions .
  • Computational Modeling : Perform molecular docking to compare interactions of the ethoxybenzo[d]thiazole moiety with target proteins (e.g., kinases or receptors) .
  • Meta-Analysis : Cross-reference biological activity data from independent studies, focusing on compounds with verified purity (>98% by HPLC) .

Basic: What analytical methods are essential for characterizing this compound’s stability?

Answer:
Stability under varying conditions is critical for experimental reproducibility:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., stability up to 150°C) .
  • Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm for 24 hours) to detect degradation products .
  • Hydrolytic Stability : HPLC monitoring of aqueous solutions at pH 2–12 to identify hydrolysis-prone functional groups (e.g., carboxamide bonds) .

Advanced: What strategies can address low bioavailability in preclinical studies?

Answer:
Low bioavailability may stem from poor solubility or metabolic instability:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based matrices .
  • Metabolic Profiling : Use liver microsome assays (human/rodent) to identify major metabolites (e.g., ethoxy group demethylation) and modify labile sites .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked prodrugs) to improve membrane permeability .

Basic: How is the biological activity of this compound typically evaluated?

Answer:
Standard assays include:

  • Enzyme Inhibition : IC50_{50} determination against kinases (e.g., EGFR or VEGFR2) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50_{50} values reported at 48–72 hours .
  • Target Engagement : Western blotting to measure downstream phosphorylation or apoptosis markers (e.g., caspase-3 activation) .

Advanced: How can computational methods guide the optimization of this compound’s selectivity?

Answer:
Computational approaches reduce trial-and-error synthesis:

  • Pharmacophore Modeling : Map steric/electronic features required for selective binding (e.g., hydrophobic pockets in TRP channels) .
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations .
  • QSAR Analysis : Correlate substituent electronegativity or lipophilicity (logP) with activity data to predict optimized analogs .

Basic: What are the storage recommendations for this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal or photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?

Answer:
Discrepancies often arise from pharmacokinetic differences:

  • Bioavailability Adjustments : Compare plasma AUC values from pharmacokinetic (PK) studies to adjust in vitro dosing .
  • Tumor Microenvironment Models : Use 3D spheroid cultures or organoids to mimic in vivo hypoxia and stromal interactions .
  • Metabolite Screening : Identify active metabolites in vivo (via LC-MS/MS) that may contribute to efficacy not observed in vitro .

Basic: What synthetic intermediates require stringent purity control?

Answer:
Critical intermediates include:

  • 4-Ethoxybenzo[d]thiazol-2-amine : Monitor by TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) to avoid side products .
  • [1,1'-Biphenyl]-4-carbonyl chloride : Ensure anhydrous conditions to prevent hydrolysis to the carboxylic acid .

Advanced: What mechanistic studies are needed to elucidate its mode of action?

Answer:
Prioritize the following:

  • Target Deconvolution : CRISPR-Cas9 screens or affinity-based proteomics (e.g., pull-down assays with biotinylated probes) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways affected at sub-μM concentrations .
  • In Situ Structural Biology : Cryo-EM of the compound bound to its target protein to resolve binding-site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.